3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine
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Overview
Description
3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of benzenediamine, featuring bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine can be synthesized through a multi-step process involving the bromination and methylation of 1,2-benzenediamine. The typical synthetic route includes:
Bromination: 1,2-benzenediamine is treated with bromine in an organic solvent such as acetic acid to introduce the bromine atom at the 3-position.
Methoxylation: The brominated intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the 4-position.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzenediamines.
Scientific Research Applications
3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylaminoaniline: Similar structure but lacks the methoxy group.
5-bromo-N1-methylbenzene-1,2-diamine: Similar structure but with different substitution pattern.
4-methoxybenzene-1,2-diamine: Similar structure but lacks the bromine atom .
Uniqueness
3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-4-methoxy-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8-5(10)3-4-6(12-2)7(8)9/h3-4,11H,10H2,1-2H3 |
InChI Key |
FDZKCXZIFIZCCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1Br)OC)N |
Origin of Product |
United States |
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